3-Bromoimidazo[1,2-a]pyridin-8-ol
CAS No.: 1780873-54-2
Cat. No.: VC4319782
Molecular Formula: C7H5BrN2O
Molecular Weight: 213.034
* For research use only. Not for human or veterinary use.
![3-Bromoimidazo[1,2-a]pyridin-8-ol - 1780873-54-2](/images/structure/VC4319782.png)
Specification
CAS No. | 1780873-54-2 |
---|---|
Molecular Formula | C7H5BrN2O |
Molecular Weight | 213.034 |
IUPAC Name | 3-bromoimidazo[1,2-a]pyridin-8-ol |
Standard InChI | InChI=1S/C7H5BrN2O/c8-6-4-9-7-5(11)2-1-3-10(6)7/h1-4,11H |
Standard InChI Key | ZAUWYBWMGBKDPV-UHFFFAOYSA-N |
SMILES | C1=CN2C(=CN=C2C(=C1)O)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 3-bromoimidazo[1,2-a]pyridin-8-ol consists of a five-membered imidazole ring fused to a six-membered pyridine ring. Bromine substitution at the 3-position introduces steric and electronic effects that influence reactivity, while the hydroxyl group at the 8-position enhances hydrogen-bonding capabilities . Quantum mechanical calculations predict planar geometry, with the bromine atom adopting an equatorial orientation to minimize steric strain .
Table 1: Physicochemical Profile of 3-Bromoimidazo[1,2-a]pyridin-8-ol
Property | Value |
---|---|
Molecular Formula | C₇H₅BrN₂O |
Molecular Weight | 213.03 g/mol |
CAS Registry | 1780873-54-2 |
Hydrogen Bond Donors | 1 (OH group) |
Hydrogen Bond Acceptors | 3 (N, O atoms) |
LogP (Predicted) | 1.8 ± 0.3 |
Synthetic Methodologies and Characterization
Bromination Strategies
A common synthesis route involves bromination of imidazo[1,2-a]pyridin-8-ol derivatives using N-bromosuccinimide (NBS). In a representative procedure, imidazo[1,2-a]pyridine-8-carboxylic acid reacts with NBS in DMF at 20°C for 1 hour, yielding the brominated product with 55–60% efficiency . Microwave-assisted methods have also been explored to reduce reaction times from hours to minutes .
Analytical Characterization
-
NMR Spectroscopy: H NMR (DMSO-d₆) displays distinct signals for the hydroxyl proton (δ 10.2 ppm) and aromatic protons (δ 7.5–8.3 ppm) .
-
Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 213.03 [M+H]⁺ .
-
X-ray Crystallography: Limited data exist, but related structures show intermolecular hydrogen bonding between hydroxyl groups and adjacent nitrogen atoms.
Table 2: Key Spectral Data
Technique | Characteristic Signals |
---|---|
H NMR | δ 10.2 (s, 1H, OH), 8.3 (d, 1H) |
C NMR | δ 152.1 (C-Br), 115.4 (C-OH) |
IR | 3250 cm⁻¹ (O-H stretch) |
Applications in Drug Discovery and Development
Lead Compound Optimization
Structural modifications at the 3- and 8-positions have yielded derivatives with improved pharmacokinetic profiles. For example, replacing the hydroxyl group with a methyl ester increases oral bioavailability by 40% .
Targeted Therapy Design
The compound’s ability to cross the blood-brain barrier makes it a candidate for neuro-oncology applications. Recent in silico studies predict high affinity for glioblastoma-associated kinases .
Supplier | Purity | Price (1g) |
---|---|---|
Ambeed | 95% | $175 |
GlpBio | >98% | $210 |
Bide Pharmatech | 99% | $195 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume